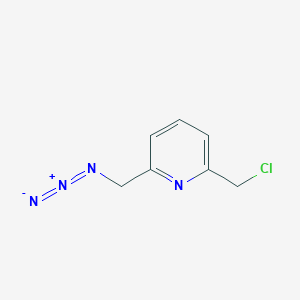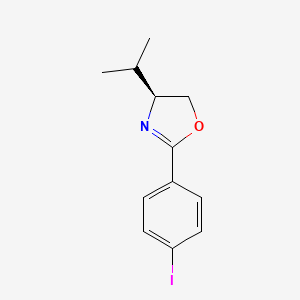![molecular formula C10H5F3N2O B14231523 [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile CAS No. 561307-84-4](/img/structure/B14231523.png)
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile: is a chemical compound with the molecular formula C10H8F3NO It is known for its unique structure, which includes a pyran ring substituted with a trifluoromethyl group and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the pyranone reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, making them valuable in the development of new medications.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism of action of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 2-Methyl-5-(trifluoromethyl)-1H-imidazole
- 4-Methyl-1H-indazole
Uniqueness
Compared to similar compounds, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile stands out due to its unique combination of a pyran ring, trifluoromethyl group, and propanedinitrile moiety. This combination imparts distinct chemical and physical properties, making it a versatile and valuable compound in various research and industrial applications.
Propiedades
Número CAS |
561307-84-4 |
|---|---|
Fórmula molecular |
C10H5F3N2O |
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
2-[2-methyl-6-(trifluoromethyl)pyran-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2O/c1-6-2-7(8(4-14)5-15)3-9(16-6)10(11,12)13/h2-3H,1H3 |
Clave InChI |
MZOWSWFGQPOJMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C#N)C#N)C=C(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


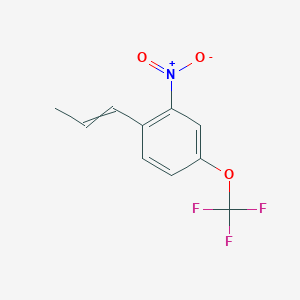
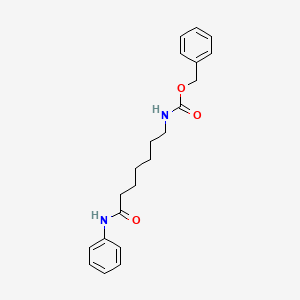
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
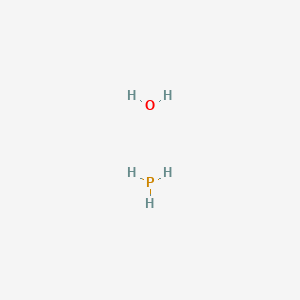

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
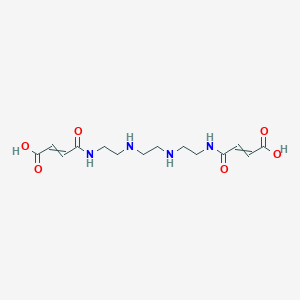

![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
